molecular formula C17H14F2N2O3S2 B2424551 N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941950-70-5

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2424551
CAS No.: 941950-70-5
M. Wt: 396.43
InChI Key: UYGRVPWBWRXCII-UHFFFAOYSA-N
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Description

N-(6-Fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a chemical compound of interest in medicinal chemistry research, incorporating a 6-fluorobenzo[d]thiazole core. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Scientific literature has documented derivatives of this scaffold exhibiting potent anticonvulsant properties in preclinical models, acting as potential agents for central nervous system disorders . Furthermore, the 2-aminothiazole moiety, a key sub-structure, is recognized as a promising scaffold in oncology research, with some derivatives demonstrating nanomolar inhibitory activity against a wide range of human cancer cell lines . The specific integration of fluorinated aromatic systems and a sulfonylbutanamide chain in this molecule is designed to modulate its physicochemical properties and interaction with biological targets. This compound is provided for research purposes to investigate these potential mechanisms and applications further. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S2/c18-11-3-6-13(7-4-11)26(23,24)9-1-2-16(22)21-17-20-14-8-5-12(19)10-15(14)25-17/h3-8,10H,1-2,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGRVPWBWRXCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: The synthesis begins with the formation of the benzo[d]thiazole ring by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.

    Introduction of the sulfonyl group: The resulting 6-fluorobenzo[d]thiazole is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the butanamide chain: The final step involves the reaction of the intermediate product with butanoyl chloride in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets within cells. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of kinases involved in inflammatory responses, thereby reducing inflammation. Additionally, the compound’s ability to interact with DNA or RNA can affect gene expression and protein synthesis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
  • N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide
  • N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-bromophenyl)sulfonyl)butanamide

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is unique due to the presence of fluorine atoms in both the benzo[d]thiazole ring and the phenyl sulfonyl group. Fluorine atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity. The fluorinated analogs often exhibit enhanced metabolic stability and improved binding affinity to biological targets compared to their non-fluorinated counterparts.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound notable for its potential biological activity, particularly in pharmacological applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole ring substituted with a fluorine atom at the 6th position, linked to a butanamide chain with a 4-fluorophenyl sulfonyl group. This unique configuration enhances its metabolic stability and binding affinity to biological targets compared to non-fluorinated analogs.

Property Details
Molecular Formula C₁₈H₁₈F₂N₂O₂S
Molecular Weight 358.42 g/mol
CAS Number 1216477-48-3
Solubility Soluble in DMSO and ethanol

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit various enzymes, particularly kinases involved in inflammatory pathways, leading to reduced inflammation.
  • Receptor Interaction : It can bind to specific receptors, altering cellular signaling pathways that may contribute to its anticancer effects.
  • Nucleic Acid Interaction : The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Anti-inflammatory Agents : The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
  • Anticancer Drugs : Its mechanism of action suggests potential efficacy in targeting cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, warranting further investigation.

Case Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Efficacy :
    • In vitro assays showed that the compound inhibited the growth of various cancer cell lines (e.g., breast and lung cancer), with IC50 values indicating potent activity.
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of specific kinases, providing insights into its mechanism of action against cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves coupling 6-fluorobenzo[d]thiazol-2-amine with 4-((4-fluorophenyl)sulfonyl)butanoic acid derivatives via carbodiimide-mediated amidation. Key steps include temperature control (0–5°C for activation) and solvent selection (e.g., DMF for solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for >95% purity. Reaction yields (~50–60%) can be improved by optimizing stoichiometry (1.2:1 acyl chloride:amine ratio) and using anhydrous conditions .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodology : Use tandem analytical techniques:

  • ¹H/¹³C NMR : Validate aromatic proton environments (e.g., 6-fluorobenzo[d]thiazole protons at δ 7.2–8.1 ppm) and sulfonyl group integration.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ at m/z 423.07).
  • IR spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at 1350–1150 cm⁻¹). Cross-referencing with literature data from structurally analogous compounds is essential .

Q. What are the solubility challenges of this compound, and how can they be addressed in biological assays?

  • Methodology : The compound’s low aqueous solubility (due to hydrophobic fluorophenyl and thiazole groups) can be mitigated using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies via HPLC-UV (λ=254 nm) assess stability in buffered solutions (pH 7.4). For in vitro assays, sonication or heating (37°C) may enhance dissolution without degrading the compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodology :

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluorophenyl with 4-CF₃ or 4-OCH₃) to assess electronic effects on target binding.
  • Bioisosteric replacements : Substitute the sulfonyl group with phosphonate or carbonyl moieties to evaluate steric/electronic impacts.
  • Biological testing : Use standardized assays (e.g., antimicrobial MIC tests, cancer cell line viability assays) to correlate structural changes with activity. Computational docking (e.g., AutoDock Vina) against hypothesized targets (e.g., kinase enzymes) guides rational design .

Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer models?

  • Methodology :

  • Transcriptomic profiling : RNA-seq of treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Kinase inhibition assays : Screen against a panel of 100+ kinases (e.g., BRAF, EGFR) using ADP-Glo™ assays.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in compound-treated lysates .

Q. How should researchers address contradictory data in biological activity across studies?

  • Methodology :

  • Comparative structural analysis : Use X-ray crystallography or cryo-EM to verify compound-target binding modes versus analogs (e.g., vs. 14).
  • Dose-response validation : Re-test activity across multiple cell lines (e.g., NCI-60 panel) with strict QC (e.g., ATP levels for viability normalization).
  • Batch-effect analysis : Ensure reagent consistency (e.g., FBS lot variations) and use internal controls (e.g., staurosporine for apoptosis assays) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics (PK) in preclinical models?

  • Methodology :

  • In vivo PK : Administer IV/PO doses (e.g., 10 mg/kg) in rodents; collect plasma at 0.5, 2, 6, 12, 24 h. Quantify compound via LC-MS/MS (LLOQ ≤1 ng/mL).
  • Tissue distribution : Use whole-body autoradiography or homogenate extraction to assess organ accumulation.
  • Metabolite ID : Employ UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can researchers evaluate the compound’s specificity for intended biological targets?

  • Methodology :

  • Off-target profiling : Use Chemoproteomics (e.g., affinity pulldown with biotinylated probes) to identify unintended protein interactions.
  • CRISPR-Cas9 knockouts : Validate target dependency by comparing compound efficacy in wild-type vs. gene-edited cells.
  • Selectivity indices : Calculate IC₅₀ ratios between primary targets and closely related isoforms (e.g., BRAF V600E vs. wild-type) .

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